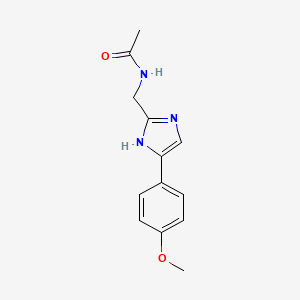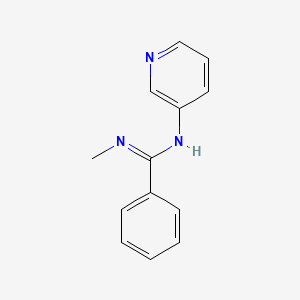![molecular formula C11H19NO B2383122 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane CAS No. 2306278-17-9](/img/structure/B2383122.png)
2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane” is a spiro compound, which is a type of compound where two rings share a single atom . The “aza” prefix indicates the presence of a nitrogen atom in the ring structure . The “methoxymethylene” group suggests the presence of a methoxy group (-OCH3) and a methylene group (-CH2-).
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the spiro ring and the nitrogen atom. The nitrogen could potentially act as a site for protonation, leading to interesting reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, similar compounds with nitrogen in the ring structure can undergo a variety of reactions, including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen could increase its polarity, potentially affecting its solubility and boiling point .Mechanism of Action
The mechanism of action of MMN is not fully understood, but it is believed that MMN interacts with the cellular membranes of microorganisms, leading to their disruption. MMN has been found to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. MMN has also been found to inhibit the growth of fungi, including Candida albicans and Aspergillus niger.
Biochemical and Physiological Effects:
MMN has been found to have no significant toxicity in animal studies, making it a potential candidate for the development of new drugs. MMN has also been found to have no significant effects on blood pressure, heart rate, or body temperature in animal studies. However, more studies are needed to determine the long-term effects of MMN on the human body.
Advantages and Limitations for Lab Experiments
One of the advantages of using MMN in lab experiments is its unique spirocyclic structure, which makes it a potential building block for the synthesis of new compounds. MMN is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, the yield of MMN obtained from the synthesis methods varies, which can affect the reproducibility of experiments.
Future Directions
There are several future directions for the study of MMN. One of the potential applications of MMN is in the development of new antibiotics. MMN has been found to possess antibacterial properties, and further studies are needed to determine its potential as a new antibiotic. MMN has also been found to have potential applications in the development of new materials, including polymers and liquid crystals. Further studies are needed to determine the potential of MMN in these fields. Additionally, the mechanism of action of MMN needs to be further studied to determine its potential as a new drug.
Conclusion:
In conclusion, MMN is a unique spirocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMN has been synthesized using various methods, and its mechanism of action has been studied extensively. MMN has been found to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. MMN has also been used as a building block in the synthesis of various spirocyclic compounds, which have potential applications in the development of new materials and drugs. Further studies are needed to determine the potential of MMN in these fields.
Synthesis Methods
MMN can be synthesized using various methods, including the reaction of 7-methyl-1,5-diaza-bicyclo[4.3.0]nona-5,8-diene with paraformaldehyde and methanol. Another method involves the reaction of 7-methyl-1,5-diaza-bicyclo[4.3.0]nona-5,8-diene with paraformaldehyde and formaldehyde in the presence of a catalyst. The yield of MMN obtained from these methods varies from 30% to 70%, depending on the reaction conditions.
Scientific Research Applications
MMN has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. MMN has been found to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. MMN has also been used as a building block in the synthesis of various spirocyclic compounds, which have potential applications in the development of new materials and drugs.
Properties
IUPAC Name |
2-(methoxymethylidene)-7-methyl-7-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-12-5-3-11(4-6-12)7-10(8-11)9-13-2/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZCUIRLPSOERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(=COC)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

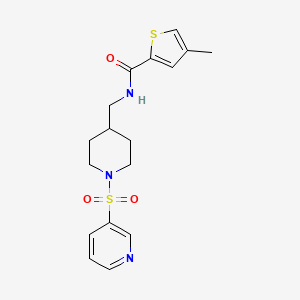


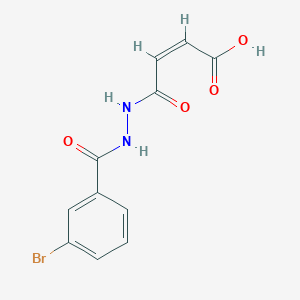
![Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate](/img/structure/B2383047.png)
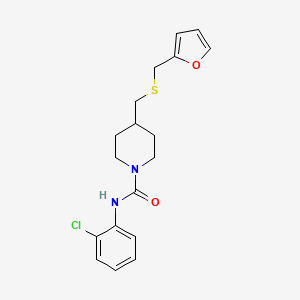

![N-(2-methylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2383052.png)
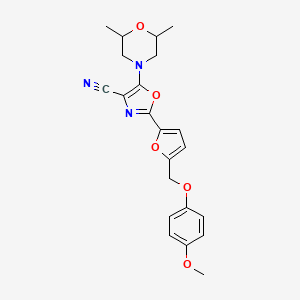
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2383054.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2383055.png)
